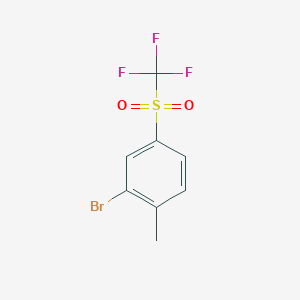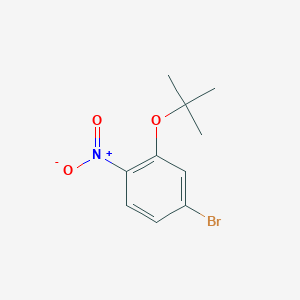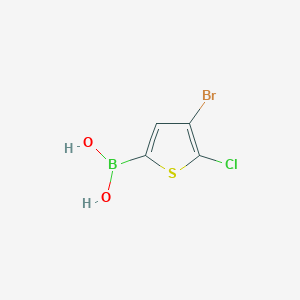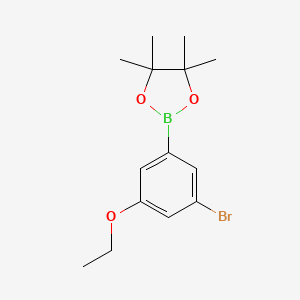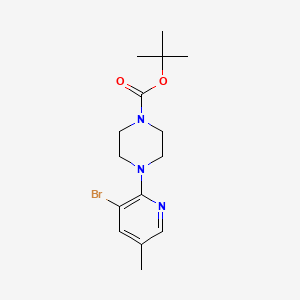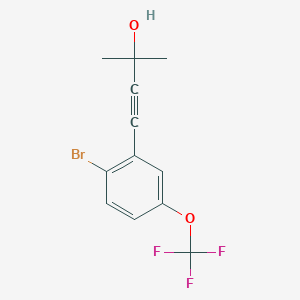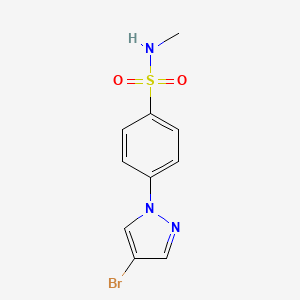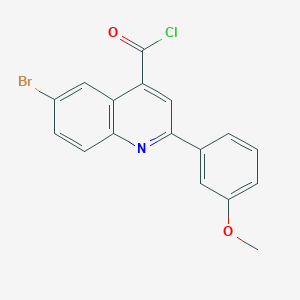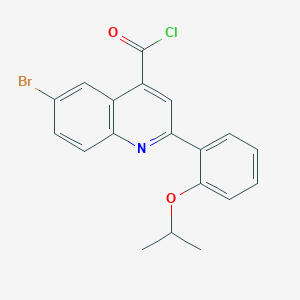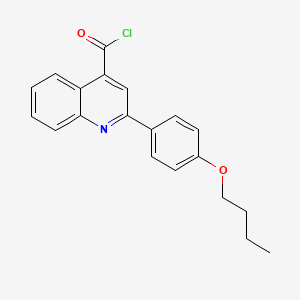
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
“1-(2-Amino-5-bromophenyl)ethanone” is a chemical compound with the CAS Number: 29124-56-9 . It has a molecular weight of 214.06 . The compound appears as a white to yellow to brown solid .
Molecular Structure Analysis
The InChI code for “1-(2-Amino-5-bromophenyl)ethanone” is 1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 . This provides a standardized way to represent the compound’s structure.It is typically stored at room temperature . More specific physical and chemical properties were not found in the sources I accessed.
Applications De Recherche Scientifique
Forensic Chemistry & Toxicology
This compound serves as an analytical reference standard in forensic chemistry. It’s utilized in the identification and quantification of substances within a sample that could be related to crime or legal cases .
Synthesis of Bromazolam
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone: is a precursor in the synthesis of bromazolam, a substance used for research purposes, particularly in the study of benzodiazepine effects .
Mass Spectrometry
In mass spectrometry, this compound is applied as a standard to calibrate the equipment or to identify unknown compounds by comparing the mass spectra .
Sedatives & Muscle Relaxers Research
The compound is involved in the synthesis of molecules that act as sedatives or muscle relaxers, aiding in the development of new pharmaceuticals .
Benzodiazepines Research
It’s used in the research of benzodiazepines, a class of psychoactive drugs, to understand their structure-activity relationships and pharmacological properties .
Drug Discovery & Development
This compound is a building block in the drug discovery process, particularly in the development of novel therapeutic agents with potential applications in various diseases .
Analytical Chemistry
In analytical chemistry, it’s used to develop new analytical methods for compound detection and quantification, enhancing the accuracy of chemical analysis .
Chemical Education
It can be used in educational settings to demonstrate the synthesis and properties of complex organic compounds, enriching the learning experience for students in advanced chemistry courses .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTOSTWUQONVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676601 | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
1233967-22-0 | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233967-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

